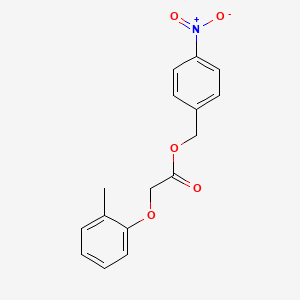
1-isopropyl-N-(1-naphthylmethyl)-1H-benzimidazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-isopropyl-N-(1-naphthylmethyl)-1H-benzimidazol-2-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a benzimidazole derivative that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 1-isopropyl-N-(1-naphthylmethyl)-1H-benzimidazol-2-amine is not fully understood. However, it has been reported to act by inhibiting the activity of certain enzymes and proteins. For instance, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been reported to inhibit the activity of protein kinase C, an enzyme that is involved in various cellular processes.
Biochemical and Physiological Effects:
1-isopropyl-N-(1-naphthylmethyl)-1H-benzimidazol-2-amine has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been reported to inhibit the growth of fungal and viral pathogens. Moreover, it has been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-isopropyl-N-(1-naphthylmethyl)-1H-benzimidazol-2-amine in lab experiments is its potential applications in various fields. It has been reported to exhibit anticancer, antifungal, and antiviral activities, and it has also been investigated for its potential use as a fluorescent probe for the detection of metal ions. However, one of the main limitations of using this compound is its toxicity. It has been reported to exhibit cytotoxic effects on normal cells, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the research on 1-isopropyl-N-(1-naphthylmethyl)-1H-benzimidazol-2-amine. One of the main areas of research is the development of more efficient and cost-effective synthesis methods. Moreover, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Additionally, more research is needed to investigate the potential applications of this compound in various fields, such as cancer therapy, antifungal and antiviral agents, and metal-based catalysts.
Méthodes De Synthèse
The synthesis of 1-isopropyl-N-(1-naphthylmethyl)-1H-benzimidazol-2-amine has been reported using various methods. One of the most commonly used methods involves the condensation of 1-naphthylmethylamine and 1-isopropyl-1H-benzimidazole-2-thiol in the presence of a base. The reaction mixture is then treated with an oxidizing agent to obtain the desired product. Other methods include the use of palladium-catalyzed coupling reactions and copper-catalyzed C-N cross-coupling reactions.
Applications De Recherche Scientifique
1-isopropyl-N-(1-naphthylmethyl)-1H-benzimidazol-2-amine has been extensively studied for its potential applications in various fields. It has been reported to exhibit anticancer, antifungal, and antiviral activities. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions. Moreover, it has been studied for its potential use as a ligand for the development of metal-based catalysts.
Propriétés
IUPAC Name |
N-(naphthalen-1-ylmethyl)-1-propan-2-ylbenzimidazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3/c1-15(2)24-20-13-6-5-12-19(20)23-21(24)22-14-17-10-7-9-16-8-3-4-11-18(16)17/h3-13,15H,14H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUVMQUNMCUCDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1NCC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B5869055.png)

![methyl 4-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]benzoate](/img/structure/B5869085.png)
![1-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5869087.png)

![4-({[(cyclopropylamino)carbonothioyl]amino}methyl)benzenesulfonamide](/img/structure/B5869105.png)
![ethyl (5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetate](/img/structure/B5869110.png)
![methyl 4-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B5869119.png)

![3-[(4-bromobenzyl)thio]-4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazole](/img/structure/B5869127.png)
![7-(difluoromethyl)-5-phenyl-3-(1-pyrrolidinylcarbonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5869136.png)
![4-chloro-N'-[(3,4-dimethoxyphenyl)acetyl]benzohydrazide](/img/structure/B5869144.png)
![N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5869151.png)
